Boc-alpha-methyl-L-phenylalanine
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Overview
Description
Boc-alpha-methyl-L-phenylalanine, also known as ®-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid, is a derivative of phenylalanine. This compound is primarily used as a protecting group in organic synthesis, especially in peptide synthesis. The Boc (tert-butoxycarbonyl) group helps in controlling the specific region of the reaction by protecting the amino and carboxyl groups to prevent unnecessary side reactions .
Mechanism of Action
Target of Action
Boc-alpha-methyl-L-phenylalanine, also known as Boc-alpha-methyl-L-Phe, is a derivative of the amino acid phenylalanine It’s known that boc (tert-butyl carbamate) is a commonly used protective group for amines , suggesting that this compound may interact with proteins or enzymes that recognize or process phenylalanine or its derivatives.
Mode of Action
The boc group is known to protect amino functions during the synthesis of multifunctional targets . This suggests that this compound may be involved in complex biochemical reactions where the phenylalanine moiety interacts with its target, while the Boc group prevents unwanted side reactions.
Biochemical Analysis
Biochemical Properties
Boc-alpha-methyl-L-phenylalanine plays a role in biochemical reactions, particularly in peptide synthesis It interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-L-phenylalanine typically involves the protection of the amino group of alpha-methyl-L-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Boc-alpha-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with electrophiles like acyl chlorides (RCOCl) or alkyl halides (RCH2X).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: RCOCl, RCHO, CH3I
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Boc-alpha-methyl-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent side reactions.
Biology: The compound is used in the synthesis of peptides and proteins for biological studies.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: this compound is used in the production of various chemical intermediates and fine chemicals
Comparison with Similar Compounds
Boc-L-phenylalanine: Similar in structure but without the alpha-methyl group.
Boc-D-phenylalanine: The D-enantiomer of Boc-L-phenylalanine.
Boc-alpha-methyl-D-phenylalanine: The D-enantiomer of Boc-alpha-methyl-L-phenylalanine
Uniqueness: this compound is unique due to the presence of the alpha-methyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .
Biological Activity
Boc-alpha-methyl-L-phenylalanine (Boc-α-Me-Phe) is a derivative of the amino acid phenylalanine, notable for its structural modifications that enhance its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential therapeutic applications.
Molecular Characteristics:
- Molecular Formula: C₁₅H₂₁NO₄
- Molecular Weight: 279.34 g/mol
- Melting Point: Approximately 244-246 °C
- Solubility: Soluble in water and organic solvents.
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Weight | 279.34 g/mol |
Melting Point | 244-246 °C |
Density | 1.2 g/cm³ |
Water Solubility | Soluble |
Flash Point | 143 °C |
Biological Activity
Boc-α-Me-Phe exhibits significant biological activities, particularly in the context of drug delivery and cancer therapy. Its structural similarity to phenylalanine allows it to interact with specific transport systems in cells, enhancing its efficacy.
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LAT1 Transporter Interaction:
Boc-α-Me-Phe is recognized as a selective substrate for the L-type amino acid transporter 1 (LAT1), which is crucial in the uptake of amino acids in cancer cells. Research indicates that Boc-α-Me-Phe shows competitive inhibition against other substrates like leucine and alanine, demonstrating its potential for targeted drug delivery in tumor cells . -
Anticancer Properties:
Studies have shown that Boc-α-Me-Phe can facilitate the accumulation of therapeutic agents in cancer cells by exploiting LAT1's transport mechanism. This property has been leveraged to enhance the delivery of radiolabeled compounds, improving the specificity and effectiveness of cancer treatments . -
Neuroprotective Effects:
In models of neurodegenerative diseases, Boc-α-Me-Phe has been associated with protective effects on neuronal cells. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions like Alzheimer’s disease .
Case Study 1: LAT1 Selectivity and Drug Delivery
A study evaluated the selectivity of various phenylalanine analogs, including Boc-α-Me-Phe, for LAT1 transport. Results indicated that Boc-α-Me-Phe had comparable transport efficiency to phenylalanine but with enhanced selectivity, making it a candidate for developing targeted therapies for tumors expressing high levels of LAT1 .
Case Study 2: Synthesis of Novel Peptides
Research involving the synthesis of peptides incorporating Boc-α-Me-Phe demonstrated improved cell penetration and biological activity compared to traditional peptides. The incorporation of this amino acid into peptide structures resulted in enhanced stability and efficacy against amyloid fibril formation associated with Alzheimer’s disease .
Research Findings
Recent studies have further elucidated the biological significance of Boc-α-Me-Phe:
- Inhibition Studies: In vitro assays revealed that Boc-α-Me-Phe effectively inhibited LAT2-mediated transport while promoting LAT1 activity, indicating potential for selective targeting in therapeutic applications .
- Toxicity and Safety: Toxicological assessments have shown that Boc-α-Me-Phe exhibits a favorable safety profile, with low cytotoxicity in human cell lines, making it a promising candidate for further development in clinical settings .
Properties
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXPKABRZLISKX-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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